molecular formula C16H26ClNOS B14664497 Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride CAS No. 38914-45-3

Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride

Cat. No.: B14664497
CAS No.: 38914-45-3
M. Wt: 315.9 g/mol
InChI Key: XEZZBVMJFBVAMY-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride: is a chemical compound known for its unique structure and properties. It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms. The compound is characterized by the presence of a 4-(o-isopropylphenoxy)butyl group attached to the thiazolidine ring, and it exists in the form of its hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride typically involves the reaction of thiazolidine with 4-(o-isopropylphenoxy)butyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-(o-isopropylphenoxy)butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives.

Scientific Research Applications

Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: The parent compound, lacking the 4-(o-isopropylphenoxy)butyl group.

    Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents, known for their antidiabetic properties.

Uniqueness

Thiazolidine, 3-(4-(o-isopropylphenoxy)butyl)-, hydrochloride is unique due to the presence of the 4-(o-isopropylphenoxy)butyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

38914-45-3

Molecular Formula

C16H26ClNOS

Molecular Weight

315.9 g/mol

IUPAC Name

3-[4-(2-propan-2-ylphenoxy)butyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C16H25NOS.ClH/c1-14(2)15-7-3-4-8-16(15)18-11-6-5-9-17-10-12-19-13-17;/h3-4,7-8,14H,5-6,9-13H2,1-2H3;1H

InChI Key

XEZZBVMJFBVAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCN2CCSC2.Cl

Origin of Product

United States

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